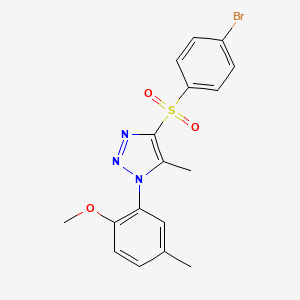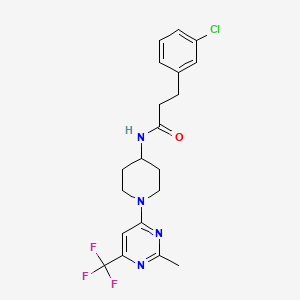![molecular formula C13H17ClO2 B2760818 [3-(Chloromethyl)phenyl] 4-methylpentanoate CAS No. 1260764-28-0](/img/structure/B2760818.png)
[3-(Chloromethyl)phenyl] 4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Chloromethyl)phenyl] 4-methylpentanoate, also known as CMPM, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical intermediate. CMPM belongs to the class of phenyl compounds and is synthesized through a multistep process involving the reaction of 3-chlorotoluene with 4-methylpentanoic acid.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)phenyl] 4-methylpentanoate is not well understood, but it is believed to interact with specific cellular targets, such as enzymes and receptors. [3-(Chloromethyl)phenyl] 4-methylpentanoate may also affect the expression of certain genes, leading to changes in cellular function and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(Chloromethyl)phenyl] 4-methylpentanoate are not fully understood, but it has been shown to have a low toxicity profile in animal studies. [3-(Chloromethyl)phenyl] 4-methylpentanoate has also been found to have good solubility in various solvents, making it a versatile intermediate for pharmaceutical synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Chloromethyl)phenyl] 4-methylpentanoate as a pharmaceutical intermediate is its high yield and low toxicity. Additionally, [3-(Chloromethyl)phenyl] 4-methylpentanoate has good solubility in various solvents, making it easy to work with in the laboratory. However, one limitation of using [3-(Chloromethyl)phenyl] 4-methylpentanoate is its cost, as it is a relatively expensive compound to synthesize.
Future Directions
Future research on [3-(Chloromethyl)phenyl] 4-methylpentanoate could focus on its potential use in the synthesis of new pharmaceuticals, as well as its antimicrobial and anticancer properties. Additionally, further studies could investigate the mechanism of action of [3-(Chloromethyl)phenyl] 4-methylpentanoate and its effects on cellular function and metabolism. Finally, research could explore more cost-effective methods for synthesizing [3-(Chloromethyl)phenyl] 4-methylpentanoate, making it a more accessible intermediate for pharmaceutical synthesis.
Synthesis Methods
The synthesis of [3-(Chloromethyl)phenyl] 4-methylpentanoate involves several chemical reactions, including the reaction of 3-chlorotoluene with 4-methylpentanoic acid in the presence of a catalyst. The reaction produces [3-(Chloromethyl)phenyl] 4-methylpentanoate as a white crystalline solid, which can be purified through recrystallization. The yield of [3-(Chloromethyl)phenyl] 4-methylpentanoate is typically high, making it an attractive intermediate for pharmaceutical synthesis.
Scientific Research Applications
[3-(Chloromethyl)phenyl] 4-methylpentanoate has been studied for its potential use in the synthesis of various pharmaceuticals, including antihypertensive agents and analgesics. It has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells. Additionally, [3-(Chloromethyl)phenyl] 4-methylpentanoate has been used as a building block in the synthesis of other compounds, such as chiral ligands and polymer precursors.
properties
IUPAC Name |
[3-(chloromethyl)phenyl] 4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8,10H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLEHFIDAFGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53417259 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760736.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)
![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)


![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)
![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)